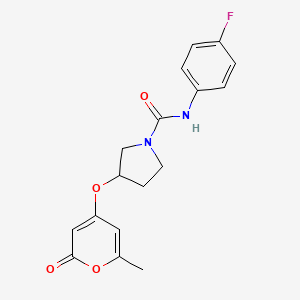

N-(4-fluorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4/c1-11-8-15(9-16(21)23-11)24-14-6-7-20(10-14)17(22)19-13-4-2-12(18)3-5-13/h2-5,8-9,14H,6-7,10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIBAWOGLTUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆FNO₃. It features a pyrrolidine ring with a carboxamide functional group and an ether linkage to a 6-methyl-2-oxo-2H-pyran moiety. The presence of the 4-fluorophenyl group enhances its chemical properties, potentially influencing its biological activity.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer properties . For instance, derivatives of pyrrolidine carboxamides have shown significant cytotoxicity against various cancer cell lines while maintaining low toxicity toward normal cells. The compound's unique structure allows it to interact favorably with biological macromolecules, modulating biochemical pathways associated with cancer progression.

Antibacterial Effects

Research has also suggested that this compound may possess antibacterial effects . Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential utility in treating infections.

The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within the body. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. Understanding these interactions is crucial for assessing the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their notable activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Structure | Anticancer |

| N-[2,4-difluorophenyl]-6-hydroxycarbamate | Structure | Antiviral |

| N-(4-bromophenyl)-3-(5-methylfuran)carboxamide | Structure | Antibacterial |

This compound stands out due to its combination of a pyrrolidine core with both fluorinated aromatic and pyran components, potentially conferring unique pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research on related compounds has provided insights into its potential applications:

- Cytotoxicity Studies : Investigations into pyrrolidine derivatives have shown significant cytotoxic effects against cancer cell lines such as HT29, indicating that the compound may similarly affect tumor growth inhibition.

- Antibacterial Activity : Studies evaluating compounds with similar structures have reported effective inhibition of bacterial growth, suggesting that this compound may also exhibit antibacterial properties.

- Neuroprotective Effects : Research on pyran-containing compounds has indicated potential neuroprotective effects, warranting further investigation into the neuropharmacological profile of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural motifs with several carboxamide- and fluorophenyl-containing derivatives. Below is a comparative analysis of its features against similar molecules:

†Abbreviated for clarity; full name in .

Structural and Functional Insights

Core Flexibility vs. In contrast, 1,8-naphthyridine derivatives (e.g., ) exhibit planar, rigid structures suited for intercalation or stacking interactions in DNA/protein targets.

Substituent Effects :

- The 6-methyl-2-oxo-2H-pyran-4-yloxy group introduces an oxygen-rich, electron-deficient ring system, which may improve metabolic stability compared to simpler ethers. This contrasts with the pyrazolopyridine moiety in ’s compound, which enhances kinase selectivity .

- The 4-fluorophenyl group, common across analogues, contributes to lipophilicity and bioavailability, as seen in its prevalence in kinase inhibitors .

The Cheng-Prusoff equation () could relate its hypothetical IC₅₀ to binding affinity if enzymatic assays are performed .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically synthesized via cyclization of linear precursors. A prominent method involves the treatment of N-(4,4-diethoxybutyl)urea with acid catalysts to form a pyrrolinium cation intermediate, which undergoes intramolecular cyclization to yield the pyrrolidine ring. This approach ensures high regioselectivity and minimizes byproducts. For example, reacting N-(4,4-diethoxybutyl)urea with hydrochloric acid generates a cyclic iminium ion, which is subsequently trapped by nucleophiles to form substituted pyrrolidines.

Functionalization with Aryl and Heteroaryl Groups

Incorporation of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In one protocol, the pyrrolidine nitrogen is deprotonated using a strong base (e.g., sodium hydride) and reacted with 4-fluoroiodobenzene in the presence of a copper(I) catalyst. This method achieves moderate yields (45–60%) and requires careful temperature control (80–100°C) to prevent decomposition.

Attachment of the Pyran-Oxy Substituent

The 6-methyl-2-oxo-2H-pyran-4-yloxy group is installed through an etherification reaction. A Mitsunobu reaction between 4-hydroxy-6-methyl-2H-pyran-2-one and a C3-hydroxypyrrolidine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) is widely employed. This method offers excellent stereochemical fidelity, with yields exceeding 70% under anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in SNAr reactions, while tetrahydrofuran (THF) is preferred for Mitsunobu reactions due to its compatibility with DEAD/TPP. Elevated temperatures (80–120°C) accelerate aryl coupling but risk side reactions such as hydrolysis of the pyran-2-one ring.

Table 1: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Optimal Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine cyclization | Ethanol | 70 | HCl | 85 |

| SNAr with 4-Fluoroiodobenzene | DMF | 90 | CuI | 58 |

| Mitsunobu etherification | THF | 25 | DEAD/TPP | 72 |

Catalytic Systems

Copper(I) iodide (CuI) paired with 1,10-phenanthroline enhances Ullmann coupling efficiency by stabilizing reactive intermediates. For cyclization steps, Brønsted acids (e.g., HCl, H₂SO₄) outperform Lewis acids like AlCl₃, which may coordinate to the pyrrolidine nitrogen and hinder reactivity.

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). The target compound exhibits an Rf value of 0.35 in 3:1 ethyl acetate/hexane. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further ensures purity (>98%).

Crystallization Strategies

Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction. Slow cooling (1°C/min) prevents occlusions and improves crystal quality.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, fluorophenyl), 6.85–6.75 (m, 2H, fluorophenyl), 5.45 (s, 1H, pyran H-5), 4.30–4.10 (m, 1H, pyrrolidine H-3), 3.80–3.50 (m, 4H, pyrrolidine N-CH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (pyran C-2), 162.5 (C-F), 115.3–114.8 (fluorophenyl), 101.5 (pyran C-5), 58.3 (pyrrolidine C-3).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺: 333.1198 (calculated: 333.1195 for C₁₇H₁₇FN₂O₄).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the pyrrolidine substituents and the planar geometry of the pyran-2-one ring. Bond lengths and angles align with density functional theory (DFT) predictions, validating the proposed structure.

Table 2: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=10.89 Å |

| Bond angle (C3-O-Cpyran) | 118.7° |

Q & A

Q. Q1. What are the key synthetic strategies for preparing N-(4-fluorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide, and how can reaction progress be monitored?

A1.

- Synthetic Routes : The compound's synthesis likely involves sequential coupling of the pyrrolidine-carboxamide core with fluorophenyl and pyran-oxy substituents. A multi-step approach is common, starting with the formation of the pyrrolidine ring via cyclization reactions, followed by functionalization with the 4-fluorophenyl and 6-methyl-2-oxopyran moieties.

- Key Steps :

- Nucleophilic Substitution : For attaching the fluorophenyl group to the pyrrolidine nitrogen.

- Etherification : To introduce the pyran-oxy substituent at the pyrrolidine C3 position.

- Monitoring Methods :

- Thin-Layer Chromatography (TLC) : Track intermediates using silica gel plates and UV visualization .

- NMR Spectroscopy : Confirm structural integrity via characteristic signals (e.g., fluorophenyl aromatic protons at ~7.1–7.3 ppm, pyran carbonyl at ~170 ppm) .

Q. Q2. How can researchers characterize the molecular structure and confirm stereochemistry of this compound?

A2.

- X-ray Crystallography : Resolve the 3D structure, including bond angles and torsion angles, to confirm regiochemistry and stereochemistry (if applicable) .

- Spectroscopic Techniques :

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., fluorophenyl spin-spin splitting).

- FT-IR : Validate carbonyl groups (C=O stretching at ~1650–1750 cm⁻¹ for pyran and carboxamide) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₈FN₂O₄) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

A3.

- Modular Modifications :

- Fluorophenyl Group : Replace with other halogens (e.g., Cl, Br) to assess electronic effects on target binding .

- Pyran Substituents : Vary methyl or oxo groups to alter lipophilicity and metabolic stability .

- Assay Design :

Q. Q4. What experimental approaches resolve contradictions in reported biological data for structurally similar compounds?

A4.

Q. Q5. How can in vivo models validate the therapeutic potential of this compound?

A5.

- Animal Models :

- Safety Profiling :

Methodological Challenges and Solutions

Q. Q6. What strategies mitigate poor solubility during formulation for in vivo studies?

A6.

Q. Q7. How can crystallographic data inform polymorph screening for this compound?

A7.

- Polymorph Prediction :

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between pyran carbonyl and pyrrolidine NH) .

- Thermal Analysis : Use DSC/TGA to identify stable crystalline forms .

- Patent Considerations : Compare with ’s solid-state forms to avoid infringement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.